molecular formula C8H11NO B2991980 (2S)-2-Pyridin-3-ylpropan-1-ol CAS No. 2248173-84-2

(2S)-2-Pyridin-3-ylpropan-1-ol

Cat. No. B2991980
CAS RN: 2248173-84-2
M. Wt: 137.182
InChI Key: UWGLUJFAHOUNKV-SSDOTTSWSA-N
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Description

(2S)-2-Pyridin-3-ylpropan-1-ol is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as 2-PPP and is a chiral molecule that belongs to the class of secondary alcohols. This compound has been extensively studied due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of (2S)-2-Pyridin-3-ylpropan-1-ol is not fully understood. However, it has been suggested that it may act by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to interact with voltage-gated sodium channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(2S)-2-Pyridin-3-ylpropan-1-ol has been shown to exhibit potent anticonvulsant, anxiolytic, and analgesic activities. It has also been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-2-Pyridin-3-ylpropan-1-ol is its potent pharmacological activity. This makes it an attractive compound for further investigation as a potential therapeutic agent. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.

Future Directions

There are several potential future directions for the investigation of (2S)-2-Pyridin-3-ylpropan-1-ol. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to investigate the efficacy and safety of this compound in animal models of inflammatory diseases. Another potential future direction is the investigation of its potential use as an analgesic agent. Studies are needed to investigate its mechanism of action and its potential use in the treatment of chronic pain conditions. Additionally, further studies are needed to investigate the potential use of (2S)-2-Pyridin-3-ylpropan-1-ol in the treatment of neurological disorders such as epilepsy and anxiety disorders.

Synthesis Methods

The synthesis of (2S)-2-Pyridin-3-ylpropan-1-ol involves the reaction of pyridine-3-carboxaldehyde with (S)-(-)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps involving the reduction of the aldehyde group to an alcohol group and the formation of a chiral center at the alpha carbon of the amine group.

Scientific Research Applications

(2S)-2-Pyridin-3-ylpropan-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticonvulsant, anxiolytic, and analgesic activities. It has also been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(2S)-2-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGLUJFAHOUNKV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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